molecular formula C11H9O5- B12585310 (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate CAS No. 646532-92-5

(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate

Cat. No.: B12585310
CAS No.: 646532-92-5
M. Wt: 221.19 g/mol
InChI Key: MSOZTSXXIISYMG-IUCAKERBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate is a chiral epoxide compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxirane ring and a phenylmethoxycarbonyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of allylic alcohols using chiral catalysts. For instance, the Sharpless epoxidation method can be employed, where a chiral titanium-tartrate complex catalyzes the reaction in the presence of tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and enantioselectivity. This may include the use of continuous flow reactors to ensure precise control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in asymmetric synthesis and the development of chiral pharmaceuticals .

Properties

CAS No.

646532-92-5

Molecular Formula

C11H9O5-

Molecular Weight

221.19 g/mol

IUPAC Name

(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate

InChI

InChI=1S/C11H10O5/c12-10(13)8-9(16-8)11(14)15-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)/p-1/t8-,9-/m0/s1

InChI Key

MSOZTSXXIISYMG-IUCAKERBSA-M

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H](O2)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C(O2)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.